molecular formula C24H23O13+ B1219129 Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) CAS No. 165070-68-8

Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)

Cat. No. B1219129
M. Wt: 519.4 g/mol
InChI Key: XLZUBCUKXQFBKB-JZWLZXDTSA-O
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Description

Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) is an anthocyanin cation. It consists of pelargonidin having a 6-O-malonyl-beta-D-glucosyl residue attached at the 3-hydroxy position . This compound was identified in the receptacle of 3 Japanese strawberries .


Synthesis Analysis

The synthesis of Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) involves the transfer of a malonyl group from malonyl-CoA to pelargonidin 3-O-glucoside . This reaction is catalyzed by specific enzymes .


Molecular Structure Analysis

The molecular formula of Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) is C24H23O13 . Its average mass is 519.43160 and its monoisotopic mass is 519.11332 . The InChI and SMILES strings provide a textual representation of the molecule’s structure .

Scientific Research Applications

Anthocyanin Identification and Structure Elucidation

Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) is identified as a significant component in various plants, contributing to their pigmentation. Notable research includes the isolation of novel anthocyanins from red flowers of Hyacinthus orientalis, which includes pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) among others. These structures were elucidated using NMR and other spectral techniques (Hosokawa et al., 1995).

Enzymatic Processes Involving Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)

Research on flowers of Callistephus chinensis demonstrated an enzyme that catalyzes the transfer of the malonyl moiety from malonyl-CoA to the 3-glucosides of various anthocyanidins, including pelargonidin. This study sheds light on the biochemical pathways involving pelargonidin derivatives (Teusch & Forkmann, 1987).

Role in Plant Pigmentation

Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) plays a crucial role in the pigmentation of various flowers, contributing to their distinct colors. Studies have isolated and identified this compound in plants such as red radish (Raphanus sativus) and Senecio cruentus, highlighting its importance in the natural coloration of these species (Tatsuzawa et al., 2008), (Toki et al., 1995).

Potential Health Benefits

A study on pelargonidin's biological activities revealed its potential as an anticoagulant. Pelargonidin, but not its glucoside-conjugated form, demonstrated an ability to prolong clotting times and inhibit the activity of thrombin and factor X in human cells. This suggests potential health benefits, particularly in improving blood circulation and preventing thrombus formation (Ku et al., 2016).

Structural Activity and Inhibition Efficiency

A theoretical approach to understand pelargonidin and its glucoside’s structural properties and inhibition efficiency provides insights into their potential pharmaceutical applications. The study focused on their electron-donating properties and interactions with specific enzymatic targets, highlighting their potential efficacy in treating conditions like diabetes (Praveena et al., 2022).

properties

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)23-16(7-13-14(27)5-12(26)6-15(13)35-23)36-24-22(33)21(32)20(31)17(37-24)9-34-19(30)8-18(28)29/h1-7,17,20-22,24,31-33H,8-9H2,(H3-,25,26,27,28,29)/p+1/t17-,20-,21+,22-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZUBCUKXQFBKB-JZWLZXDTSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23O13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332138
Record name Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)

CAS RN

165070-68-8
Record name Pelargonidin 3-(6′′-malonylglucoside)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165070-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)
Reactant of Route 2
Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)
Reactant of Route 3
Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)
Reactant of Route 4
Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)
Reactant of Route 5
Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)
Reactant of Route 6
Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)

Citations

For This Compound
38
Citations
L Wang, L Li, W Zhao, H Meng, G Zhang, W Wu, J Shi… - 2021 - researchsquare.com
Background Walnut is one of the most important dry fruit crops worldwide, typically green leaves and yellow-brown or gray-yellow seed coats. A specific walnut type, red walnut ‘RW-1’…
Number of citations: 3 www.researchsquare.com
L Wang, L Li, W Zhao, H Meng, G Zhang, W Wu, J Shi… - 2021 - researchsquare.com
Background Walnuts are one of the most important dry fruit crops worldwide, typically exhibiting green leaves and yellow–brown or gray–yellow seed coats. A specific walnut type, red …
Number of citations: 1 www.researchsquare.com
C Ma, L Meng, R Wang, Y Fan… - International Journal of …, 2022 - Taylor & Francis
Blueberries are particularly rich in anthocyanins and are favored extensively for their health benefits. In this study, the anthocyanin profiles of fruits of four blueberry cultivars (Gardenblue…
Number of citations: 3 www.tandfonline.com
A Wang, H Ma, X Zhang, B Zhang, F Li - BMC Plant Biology, 2023 - Springer
Background Fragaria nilgerrensis (FN) provides a rich source of genetic variations for strawberry germplasm innovation. The color of strawberry fruits is a key factor affecting consumer …
Number of citations: 2 link.springer.com
X Li, Y Li, M Zhao, Y Hu, F Meng, X Song… - International Journal of …, 2021 - mdpi.com
Chokecherry (Padus virginiana L.) is an important landscaping tree with high ornamental value because of its colorful purplish-red leaves (PRL). The quantifications of anthocyanins …
Number of citations: 27 www.mdpi.com
MJ Rao, M Duan, M Yang, H Fan, S Shen, L Hu… - International Journal of …, 2021 - mdpi.com
Saccharum officinarum (sugarcane) is the fifth major cultivated crop around the world. Sugarcane rind is a promising source for anthocyanin pigments; however, limited information is …
Number of citations: 12 www.mdpi.com
A Sun, X Pei, S Zhang, Z Han, Y Xie, G Qu, X Hu… - Horticulturae, 2022 - mdpi.com
Acer triflorum Komarov is an important ornamental tree, and its seasonal change in leaf color is the most striking feature. However, the quantifications of anthocyanin and the …
Number of citations: 1 www.mdpi.com
H Zhang, M Jordheim, DH Lewis, S Arathoon… - Scientia …, 2014 - Elsevier
Rhabdothamnus solandri A. Cunn. is the only species of the Gesneriaceae endemic to New Zealand. It forms monotypic genus and has flowers considered typical of bird-pollination, …
Number of citations: 17 www.sciencedirect.com
D Huang, R Ming, S Yao, L Li, R Huang… - … Systematics and Ecology, 2021 - Elsevier
Fruit color is thought to be an adaptation to different animal pollinators, the fruits of Kadsura coccinea present diverse colors but the metabolic mechanism of the differences in color still …
Number of citations: 9 www.sciencedirect.com
S Zhang, W Zhan, A Sun, Y Xie, Z Han, X Qu… - Scientific Reports, 2021 - nature.com
The red color formation of Acer mandshuricum leaves is caused by the accumulation of anthocyanins primarily, but the molecular mechanism researches which underlie anthocyanin …
Number of citations: 6 www.nature.com

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